2-(4-(isopropylthio)phenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(4-(isopropylthio)phenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound with applications in various fields of scientific research, especially in medicinal chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves multiple steps:
Preparation of 4-(isopropylthio)benzaldehyde
Reagents: : 4-chlorobenzaldehyde, isopropyl mercaptan.
Conditions: : Base catalysis, typically sodium or potassium hydroxide.
Formation of 4-(isopropylthio)phenylacetic acid
Reagents: : 4-(isopropylthio)benzaldehyde, cyanide (for a Strecker synthesis), followed by acidic hydrolysis.
Amidation
Reagents: : 4-(isopropylthio)phenylacetic acid, amine (1-(pyrimidin-2-yl)piperidine).
Conditions: : Dehydrating agents like carbodiimides (e.g., EDCI).
Final Compound Formation
Reagents: : Intermediate from above, acetic anhydride.
Conditions: : Mild heating and stirring.
Industrial Production Methods
Scaled-up production might involve:
Flow chemistry: to improve reaction efficiency.
Catalyst optimization: for higher yield.
Continuous separation processes: to maintain product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: : Reductive amination with reducing agents like sodium cyanoborohydride.
Substitution: : Nucleophilic aromatic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidizing agents: : m-chloroperbenzoic acid, peroxides.
Reducing agents: : Sodium cyanoborohydride, lithium aluminum hydride.
Nucleophiles: : Cyanides, amines.
Major Products Formed
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Amine-functionalized compounds.
Substitution: : Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
Study of Organic Reaction Mechanisms: : As a model compound.
Catalysis: : As a ligand in coordination complexes.
Biology
Protein Interaction Studies: : Due to its amide linkages and functional groups.
Medicine
Drug Design: : Potential as a lead compound in developing new pharmacologically active agents.
Industry
Material Science: : Exploring its properties in the development of novel materials.
Mechanism of Action
Molecular Targets and Pathways
The exact molecular targets are under study but could involve interaction with enzymes or receptors. Its amide bond and aromatic nature suggest:
Binding to biological macromolecules: .
Potential enzyme inhibition or modulation: .
Comparison with Similar Compounds
Similar Compounds
Benzamides: : Known for various bioactivities.
Acetamides: : Common in medicinal chemistry.
Highlighting Its Uniqueness
Functional Group Combination: : Unique combination of thioether and pyrimidinylpiperidine motifs.
Potential Biological Activity: : Offers a scaffold for designing new bioactive molecules.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4OS/c1-16(2)27-19-6-4-17(5-7-19)14-20(26)24-15-18-8-12-25(13-9-18)21-22-10-3-11-23-21/h3-7,10-11,16,18H,8-9,12-15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAKPVRYBXTLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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